molecular formula C22H18F3N3OS B2593878 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 494196-99-5

2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2593878
CAS No.: 494196-99-5
M. Wt: 429.46
InChI Key: JUHAJNVTDOYBPQ-UHFFFAOYSA-N
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Description

2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with phenyl and trifluoromethyl groups, a sulfanyl linkage, and a tetrahydroquinoline moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Phenyl and Trifluoromethyl Groups: The phenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Sulfanyl Linkage Formation: The final step involves the formation of the sulfanyl linkage through a nucleophilic substitution reaction between the pyrimidine derivative and the tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfanyl linkages and pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-one: Similar structure but with an isoquinoline moiety instead of a quinoline moiety.

    2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one: Similar structure but with a propanone moiety instead of an ethanone moiety.

Uniqueness

The uniqueness of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one lies in its combination of a trifluoromethyl-substituted pyrimidine ring, a sulfanyl linkage, and a tetrahydroquinoline moiety. This combination of structural features imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3OS/c23-22(24,25)19-13-17(15-7-2-1-3-8-15)26-21(27-19)30-14-20(29)28-12-6-10-16-9-4-5-11-18(16)28/h1-5,7-9,11,13H,6,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAJNVTDOYBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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